6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine

GluN2B sigma receptor selectivity radioligand binding

6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine (CAS 2064117-73-1; C₁₄H₁₁FN₂; MW 226.25) is a heterocyclic building block that serves as the central pharmacophoric core for a series of 1H-pyrrolo[3,2-b]pyridine-based GluN2B-selective negative allosteric modulators (NAMs) of the NMDA receptor. The 4-fluoro-3-methylphenyl substituent at the 6-position was specifically selected during lead optimization due to its excellent contribution to GluN2B binding affinity, with preliminary derivatives achieving rat Ki values as low as 3.3 nM.

Molecular Formula C14H11FN2
Molecular Weight 226.25 g/mol
Cat. No. B12070093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine
Molecular FormulaC14H11FN2
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC3=C(C=CN3)N=C2)F
InChIInChI=1S/C14H11FN2/c1-9-6-10(2-3-12(9)15)11-7-14-13(17-8-11)4-5-16-14/h2-8,16H,1H3
InChIKeyRIDMXOXEHYOFFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine: Core Scaffold for GluN2B-Selective Negative Allosteric Modulators


6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine (CAS 2064117-73-1; C₁₄H₁₁FN₂; MW 226.25) is a heterocyclic building block that serves as the central pharmacophoric core for a series of 1H-pyrrolo[3,2-b]pyridine-based GluN2B-selective negative allosteric modulators (NAMs) of the NMDA receptor. The 4-fluoro-3-methylphenyl substituent at the 6-position was specifically selected during lead optimization due to its excellent contribution to GluN2B binding affinity, with preliminary derivatives achieving rat Ki values as low as 3.3 nM [1]. This core scaffold enables modular N1-functionalization in a well-characterized structure–activity relationship (SAR) series disclosed by Janssen Research & Development [1][2], and is documented in US Patent 10377753 [3].

Why 6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine Cannot Be Replaced by Other GluN2B Scaffolds or Aryl Substituents


Generic substitution of this scaffold fails because the 4-fluoro-3-methylphenyl group at the 6-position was empirically selected from extensive SAR as the optimal aryl moiety for balancing GluN2B potency, metabolic stability, and off-target selectivity [1]. Replacing it with a 4-fluorophenyl (lacking the 3-methyl), a trifluoromethylphenyl, or a thiophene bioisostere produces quantitatively different outcomes: the 3-methyl group contributes critical lipophilicity and shape complementarity to the hydrophobic pocket formed by Pro78, Phe114 (GluN2B), and Tyr109 (GluN1b) [1]. More critically, substitution of the entire 1H-pyrrolo[3,2-b]pyridine core with alternative heterocyclic scaffolds (e.g., imidazo[4,5-b]pyridin-2-one, phenylethanolamines such as ifenprodil, or benzazepines such as Ro 25-6981) introduces liabilities—poor solubility, sigma receptor cross-reactivity, or hERG binding—that this core was specifically optimized to mitigate [1][2].

Quantitative Differentiation Evidence for 6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine and Its Derivatives


Superior Sigma Receptor Selectivity vs. Ifenprodil and [³H]-Ro 25-6981

The tritiated derivative of this core scaffold, [³H]-JNJ-GluN2B-5 (1-(azetidin-1-yl)-2-[6-(4-fluoro-3-methylphenyl)pyrrolo[3,2-b]pyridin-1-yl]ethanone), exhibits no measurable affinity for sigma 1 or sigma 2 receptors (Ki > 10,000 nM for both). This stands in stark contrast to the two most widely used GluN2B reference compounds: [³H]-Ro 25-6981, which binds sigma 1 with Ki = 2 nM and sigma 2 with Ki = 189 nM, and ifenprodil, which binds sigma 1 with Ki = 59.1 nM and sigma 2 with Ki = 2 nM [1]. The selectivity margin for sigma 1 is >5,000-fold over [³H]-Ro 25-6981 and >169-fold over ifenprodil.

GluN2B sigma receptor selectivity radioligand binding NMDA receptor

GluN2B Subunit Selectivity: >1,000-Fold over GluN2A, GluN2C, and GluN2D

Derivatives bearing the 6-(4-fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine core achieve >1,000-fold selectivity for GluN2B over GluN2A, GluN2C, and GluN2D subunits. Compound 5 (the azetidine amide derivative) exhibited human GluN2B IC50 values in the low nanomolar range (Ki = 3.3 nM in rat cortex) while showing IC50 > 10,000 nM against GluN2A, GluN2C, and GluN2D in calcium mobilization assays [1]. This selectivity window is comparable to or exceeds that of clinically evaluated GluN2B NAMs such as traxoprodil (CP-101,606; GluN2B IC50 = 39 nM; GluN2A IC50 > 100,000 nM) [2], but is achieved from a structurally distinct chemotype that avoids the phenylethanolamine scaffold associated with hERG-related QT prolongation [3].

GluN2B selectivity NMDA subunit negative allosteric modulator calcium mobilization

In Vivo GluN2B Target Engagement: ED50 of 2.0 mg/kg (p.o.) with Sustained Occupancy in Rat

Compound 9, the N,N-dimethylacetamide derivative of the 6-(4-fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine core, demonstrated robust, dose-dependent GluN2B receptor occupancy in rat brain following oral administration. The ED50 for GluN2B occupancy was 2.0 mg/kg, and the EC70 (dose for 70% occupancy) was 3.4 mg/kg [1]. At 10 mg/kg p.o., compound 9 achieved 83% receptor occupancy at 0.5 h post-dose, sustained at 82% at 2 h, consistent with its moderate rat clearance (CL = 32 mL/min/kg) and high oral bioavailability (F = 60%) [1]. The plasma concentration associated with 70% GluN2B occupancy was 798 ng/mL total (31 ng/mL free) [1]. In the same study, the thiophene-containing analog (compound 34) achieved higher peak occupancy (96%), but was deprioritized due to a thiophene structural alert absent in compound 9 [1].

CNS target engagement receptor occupancy oral bioavailability ex vivo autoradiography

Radioligand Binding Kinetics: KD of 2.6 nM with Defined On/Off Rates for Quantitative Autoradiography

The tritiated derivative [³H]-JNJ-GluN2B-5, built on the 6-(4-fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine core, was rigorously characterized for binding kinetics in rat cortical membranes. The association rate constant Kon = 0.0066 ± 0.0006 min⁻¹ nM⁻¹, dissociation rate constant Koff = 0.0210 ± 0.0001 min⁻¹, yielding a calculated KD of 3.3 ± 0.4 nM [1]. The equilibrium dissociation constant determined from saturation binding experiments was KD = 2.6 ± 0.3 nM [1]. This radioligand demonstrated high specific binding in hippocampus and cortex with negligible binding in cerebellum across rat, mouse, dog, monkey, and human brain tissue, providing an excellent signal-to-noise ratio for in vitro autoradiography [1]. In contrast, the widely used reference radioligand [³H]-Ro 25-6981 suffers from sigma 1 (Ki = 2 nM) and sigma 2 (Ki = 189 nM) cross-reactivity that compromises its specificity in brain regions co-expressing sigma receptors [1].

radioligand binding kinetics autoradiography PET tracer development

hERG Channel Liability Profile: Scaffold Enables Optimization to hERG IC50 > 10 μM

The 6-(4-fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine scaffold demonstrated a tractable hERG liability profile that could be optimized through N1-substituent variation. Compound 9 (dimethylamide derivative) exhibited hERG IC50 = 5.9 μM in a [³H]dofetilide competitive binding assay, indicating moderate hERG binding [1]. Critically, the vast majority of 6-aryl-substituted analogs in Table 2 of the SAR study achieved hERG IC50 > 10 μM when paired with the dimethylamide R-group, demonstrating that the core scaffold can be steered away from hERG liability [1]. For context, traxoprodil (CP-101,606), a first-generation GluN2B NAM containing a phenylethanolamine scaffold, caused clinically significant QT interval prolongation that halted its development [2]. CERC-301 (rislenemdaz) reported minimal hERG activity (>1,000-fold selectivity) [3], and BMS-986169 showed hERG IC50 = 28.4 μM [4], indicating that pyrrolo[3,2-b]pyridine-based compounds can achieve comparable or better cardiac safety margins through rational N1-substitution.

hERG cardiac safety QT prolongation lead optimization

Optimal Research and Industrial Application Scenarios for 6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine


GluN2B-Selective Radioligand Development for Quantitative Autoradiography and PET Imaging

This scaffold is the validated precursor for [³H]-JNJ-GluN2B-5, a high-affinity GluN2B radioligand (KD = 2.6 nM) with demonstrated superiority over [³H]-Ro 25-6981 due to complete absence of sigma 1 and sigma 2 receptor cross-reactivity (Ki > 10,000 nM for both) [1]. The radioligand shows high specific binding in hippocampus and cortex with negligible cerebellum binding across five species (rat, mouse, dog, monkey, human), providing an optimal signal-to-noise ratio for quantitative ex vivo and in vitro autoradiography [1]. ¹¹C-labeled analogs based on this core have also been synthesized for PET imaging applications [1]. Researchers requiring a selective GluN2B autoradiography probe or developing PET tracers for CNS target engagement studies should select this scaffold over Ro 25-6981-based or ifenprodil-based probes.

Medicinal Chemistry Lead Optimization for Orally Bioavailable GluN2B NAMs with Defined Cardiac Safety Margin

The 6-(4-fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine core provides a well-characterized SAR framework for N1-substituent optimization with established in vitro–in vivo correlations. Compound 9 (ED50 = 2.0 mg/kg p.o.; 83% occupancy at 10 mg/kg; F = 60%) demonstrates that this scaffold achieves robust oral CNS target engagement [2]. The scaffold's hERG profile can be optimized through N1-variation—most 6-aryl analogs in the dimethylamide series achieved hERG IC50 > 10 μM [2]—addressing the cardiac liability that terminated earlier GluN2B programs such as traxoprodil [3]. Medicinal chemistry teams pursuing novel GluN2B therapeutics for treatment-resistant depression or other CNS indications can leverage the published SAR (Tables 1–3 of [2]) and patent examples (US 10,377,753) [4] to design proprietary derivatives with pre-validated ADME and safety profiles.

Chemical Biology Tool Compound for Isolating GluN2B-Mediated Signaling Without Sigma Receptor Confound

In cellular and tissue-based studies where GluN2B-mediated NMDA receptor signaling must be dissected from sigma receptor pathways, derivatives of this scaffold offer a decisive advantage. Ifenprodil, the prototypical GluN2B antagonist, is also a potent sigma receptor agonist (sigma 1 Ki = 59.1 nM; sigma 2 Ki = 2 nM), making it impossible to attribute pharmacological effects solely to GluN2B blockade [1]. Ro 25-6981, while more GluN2B-selective than ifenprodil, still binds sigma 1 with Ki = 2 nM [1]. Compounds built on the 6-(4-fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine scaffold eliminate this confound (sigma 1 and sigma 2 Ki > 10,000 nM) [1], enabling unambiguous interpretation of GluN2B-mediated effects in mixed cell populations, brain slice electrophysiology, and in vivo pharmacology studies.

Procurement of a Structurally Defined Intermediate for Parallel SAR Exploration of GluN2B NAMs

For CROs and pharmaceutical discovery groups building focused GluN2B NAM libraries, 6-(4-fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine (CAS 2064117-73-1) serves as the optimal late-stage diversification intermediate. The N1-position of this core tolerates a wide variety of substituents—amides, heterocycles, alkyl groups—with well-documented SAR showing that rat Ki values can be tuned from <10 nM to >1,000 nM by varying the N1-substituent alone (e.g., azetidine amide: Ki = 3.3 nM; dimethyl amide: Ki ≈ 11 nM; pyridylmethyl: Ki = 66 nM; tetrahydrofuran: Ki = 75 nM) [4][2]. This modularity allows parallel synthesis of diverse analogs without resynthesizing the 6-aryl core, significantly reducing cycle time in hit-to-lead and lead optimization campaigns.

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